3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as EMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIM is a member of the isoxazole family and has a unique molecular structure that makes it an attractive candidate for research in the fields of medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Antibacterial and Antifungal Activities
Isoxazoline derivatives, such as 3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide, have shown significant biological activities, including antibacterial and antifungal properties. These compounds have been evaluated for their potential in combating various microbial infections, demonstrating a broad spectrum of activity against different bacterial and fungal strains. The mechanism of action often involves interference with the microbial cell wall synthesis or protein synthesis, indicating the potential for developing new antimicrobial agents from isoxazoline derivatives (Kaur et al., 2014).
Anticancer Potential
Research into the anticancer activity of isoxazoline compounds, closely related to the structure of this compound, has revealed promising results. These studies suggest that isoxazoline derivatives can inhibit the growth of various cancer cell lines, including those resistant to certain chemotherapeutic agents. The anticancer effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and interference with the cell cycle in cancer cells. This highlights the potential application of such compounds in the development of new anticancer therapies (De et al., 2011).
Enzyme Inhibition
Isoxazoline derivatives have been explored for their enzyme inhibitory activities, particularly in the context of enzymes involved in inflammatory and neurological disorders. Compounds structurally similar to this compound have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). These findings suggest potential therapeutic applications in treating conditions like arthritis, Alzheimer's disease, and other inflammatory diseases (B. V. D. Poel & D. Straeten, 2014).
Antioxidant Properties
The antioxidant potential of isoxazoline compounds, akin to this compound, has been a subject of research interest. These studies have shown that isoxazolines can scavenge free radicals and protect biological systems from oxidative stress. This antioxidant activity suggests their utility in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-12-9-7-8-10(3)15(12)17-16(19)14-11(4)20-18-13(14)6-2/h7-9H,5-6H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJPKNJVZMMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2CC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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